2-Hydroxy-3-phenylpropanal

Description

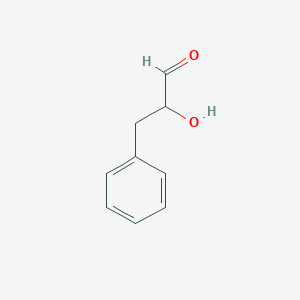

2-Hydroxy-3-phenylpropanal (IUPAC name: (S)-3-hydroxy-2-phenylpropanal) is an aldehyde derivative with a hydroxyl group and a phenyl substituent on adjacent carbon atoms. Its molecular formula is C₉H₁₀O₂, and it is structurally characterized by a chiral center at the second carbon, making enantiomeric synthesis critical for specific applications. This compound is notably utilized in organic synthesis, particularly as a precursor for natural product synthesis.

The synthesis of this compound is achieved through a three-step protocol starting from L-phenylalanine, involving hydroxylation, methylation, and subsequent oxidation steps, with moderate yields reported . Its UV activity and stability under standard laboratory conditions make it advantageous for chromatographic tracking during synthetic processes.

Properties

Molecular Formula |

C9H10O2 |

|---|---|

Molecular Weight |

150.17 g/mol |

IUPAC Name |

2-hydroxy-3-phenylpropanal |

InChI |

InChI=1S/C9H10O2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,7,9,11H,6H2 |

InChI Key |

NGXPBXCMBMHKRQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxy-3-phenylpropanal can be synthesized through several methods. One common approach involves the reduction of 2-hydroxy-3-phenylpropenal using suitable reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert atmosphere and at low temperatures to prevent over-reduction .

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of 2-hydroxy-3-phenylpropenal using palladium or platinum catalysts. This method offers high yields and selectivity under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3-phenylpropanal undergoes various chemical reactions, including:

Reduction: The compound can be reduced to 2-hydroxy-3-phenylpropanol using reducing agents like NaBH4 or LiAlH4.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: NaBH4, LiAlH4, inert atmosphere, low temperatures.

Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst

Major Products Formed:

Oxidation: 2-Hydroxy-3-phenylpropanoic acid.

Reduction: 2-Hydroxy-3-phenylpropanol.

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-Hydroxy-3-phenylpropanal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydroxy-3-phenylpropanal depends on its specific application. In biological systems, it may act as a substrate for enzymes involved in metabolic pathways. The hydroxyl and aldehyde groups allow it to participate in various biochemical reactions, including oxidation-reduction processes and nucleophilic additions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section provides a detailed comparison of 2-Hydroxy-3-phenylpropanal with analogs sharing functional or structural similarities.

Hydroxypivalaldehyde (3-Hydroxy-2,2-dimethylpropanal)

- Molecular Formula : C₅H₁₀O₂

- CAS Number : 597-31-9

- Key Features :

- Contains a hydroxyl group and an aldehyde moiety but replaces the phenyl group with two methyl substituents at the second carbon.

- Lacks chirality due to the symmetric dimethyl substitution.

- Applications : Used in polymer chemistry as a crosslinking agent and in fragrance synthesis.

- Safety : Classified under hazard codes H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

3-(4-Hydroxy-3-methyl-phenyl)propanenitrile

- Molecular Formula: C₁₀H₁₁NO

- CAS Number : 22516-99-0

- Key Features: Replaces the aldehyde group with a nitrile (-CN) and introduces a methyl-substituted phenol ring. Applications: Primarily researched as an intermediate in pharmaceutical synthesis. Safety: Limited hazard data; first-aid measures emphasize skin decontamination and medical consultation .

Structural Comparison :

- The absence of an aldehyde in 3-(4-Hydroxy-3-methyl-phenyl)propanenitrile limits its utility in aldol condensation reactions, a key pathway for this compound in natural product synthesis.

3-[2-(Trifluoromethyl)phenyl]propanal

Reactivity Differences :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.